N-[3-(2-ethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide
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Overview
Description
N-[3-(2-ethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide is a member of quinolines.
Scientific Research Applications
Antibacterial Activity
Research has explored the synthesis of various acetamide derivatives with heterocyclic cores like piperidine, demonstrating potential antibacterial properties. These studies show moderate inhibitory effects against both Gram-negative and Gram-positive bacterial strains, highlighting the compound's relevance in the field of antibacterial research (Iqbal et al., 2017).
Antiulcer Applications
Investigations into new antiulcer agents have identified certain derivatives of N-[3-(2-ethyl-1-piperidinyl)propyl]-2-[(1-methyl-2-oxo-4-quinolinyl)oxy]acetamide as potential candidates. These compounds have shown effectiveness against gastric acid secretion and various acute experimental gastric lesions, suggesting their utility in antiulcer medication development (Kataoka et al., 1997).
Structural and Chemical Properties
Research has also focused on understanding the structural and chemical properties of related compounds. Such studies aid in the development of more effective pharmaceuticals by elucidating the molecular conformation and interactions of these compounds (Kido et al., 1994).
Involvement in Metabolic Pathways
Studies have investigated the role of similar compounds in metabolic pathways, particularly focusing on their interaction with human liver enzymes. This research is crucial for understanding how these compounds are metabolized in the body, which is vital for drug development and safety (Sasaki et al., 2001).
Receptor Modulation
Compounds related to this compound have been studied for their potential to modulate human receptors, like the CCR5 chemokine receptor. Such studies are crucial in the development of treatments for various diseases, including those related to immune system functioning (Cumming et al., 2006).
Synthesis of Dyes and Other Applications
The synthesis of merocyanine dyes involving similar compounds has been studied, showing potential applications in materials science and chemistry. These compounds' bactericidal activity against various bacterial strains also expands their application beyond pharmaceuticals (Abdel-Rahman & Khalil, 1978).
Properties
Molecular Formula |
C22H31N3O3 |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[3-(2-ethylpiperidin-1-yl)propyl]-2-(1-methyl-2-oxoquinolin-4-yl)oxyacetamide |
InChI |
InChI=1S/C22H31N3O3/c1-3-17-9-6-7-13-25(17)14-8-12-23-21(26)16-28-20-15-22(27)24(2)19-11-5-4-10-18(19)20/h4-5,10-11,15,17H,3,6-9,12-14,16H2,1-2H3,(H,23,26) |
InChI Key |
ZHHJXQQMEAKFPB-UHFFFAOYSA-N |
SMILES |
CCC1CCCCN1CCCNC(=O)COC2=CC(=O)N(C3=CC=CC=C32)C |
Canonical SMILES |
CCC1CCCCN1CCCNC(=O)COC2=CC(=O)N(C3=CC=CC=C32)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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